
4-Fluoro-2-(5-isoxazolyl)phenol
Overview
Description
4-Fluoro-2-(5-isoxazolyl)phenol: is a fluorinated phenolic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is characterized by the presence of a fluorine atom at the 4-position and an isoxazole ring at the 2-position of the phenol ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(5-isoxazolyl)phenol can be achieved through several methods. One common approach involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves the fluorination of phenolic precursors followed by the introduction of the isoxazole ring through cyclization reactions. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the para position undergoes NAS due to its strong electron-withdrawing effect, activating the aromatic ring for substitution. Common nucleophiles include hydroxide, amines, and alkoxides:
Mechanistic studies highlight the formation of a Meisenheimer complex intermediate during NAS .
Phenolic Group Reactivity
The hydroxyl group participates in typical phenol reactions:
A. O-Alkylation/Acylation
Reagent | Conditions | Product | Application |
---|---|---|---|
CH₃I, K₂CO₃, acetone | Reflux, 4h | 4-Fluoro-2-(5-isoxazolyl)anisole | Protecting group strategy |
Ac₂O, H₂SO₄ | RT, 30min | Acetylated derivative | Prodrug synthesis |
B. Electrophilic Aromatic Substitution
Nitration occurs at the ortho position to the hydroxyl group (3-position) due to directing effects :
Isoxazole Ring Transformations
The isoxazole moiety undergoes cycloaddition and ring-opening reactions:
A. [3+2] Cycloaddition
With terminal alkynes under Cu catalysis :
B. Ring-Opening Reactions
Acid hydrolysis converts isoxazole to β-ketoamide intermediates :
Enzymatic Modifications
Phenol hydroxylase (PHIND) catalyzes hydroxylation of the aromatic ring in biodegradation studies :
This reaction is critical in environmental degradation pathways .
Coupling Reactions
The aromatic system participates in cross-coupling:
Reaction Type | Catalyst | Product Application |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl pharmaceuticals |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aminated derivatives for agrochemicals |
Coordination Chemistry
The phenol and isoxazole groups act as ligands for metal complexes:
These complexes exhibit antimicrobial activity in pharmacological screens .
Scientific Research Applications
4-Fluoro-2-(5-isoxazolyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(5-isoxazolyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The isoxazole ring can also contribute to the compound’s biological activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
- 2,4-Dichloro-6-(5-isoxazolyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenol
- 4-(Imidazol-1-yl)phenol
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Comparison: 4-Fluoro-2-(5-isoxazolyl)phenol is unique due to the presence of both a fluorine atom and an isoxazole ring, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, lipophilicity, and specific interactions with biological targets, making it a valuable compound in various research applications .
Biological Activity
4-Fluoro-2-(5-isoxazolyl)phenol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and an isoxazole ring attached to a phenolic structure. Its molecular formula is , and it has a molecular weight of approximately 180.15 g/mol. The compound's structure allows for various interactions with biological targets, which contributes to its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. These interactions may lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS), which plays a critical role in the production of nitric oxide during inflammation.
- Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways related to pain and inflammation.
Antioxidant Activity
This compound exhibits notable antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects in vitro. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor in inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antioxidant | Radical scavenging | |
Anti-inflammatory | Inhibition of iNOS and NF-κB | |
Antibacterial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating various phenolic compounds found that this compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .
- Anti-inflammatory Effects : In experiments involving RAW 264.7 macrophages, this compound reduced nitric oxide production significantly, indicating its potential as an anti-inflammatory agent .
- Antibacterial Activity : The compound has been tested against several bacterial strains, showing moderate inhibitory effects on Gram-positive bacteria, which suggests its potential application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoro-2-(5-isoxazolyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling 5-fluorosalicylaldehyde derivatives with isoxazole precursors under reflux conditions. For example, Schiff base formation via refluxing in methanol at 80°C for 3 hours, followed by solvent removal under reduced pressure, yields crystalline products . Optimization includes adjusting stoichiometry, solvent polarity (e.g., methanol vs. ethanol), and reaction time to enhance yield. Purity is confirmed via melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (e.g., fluorine-induced deshielding at δ 7.4–8.9 ppm) and confirms substitution patterns .
- FT-IR : Detects phenolic O–H stretches (~3200 cm⁻¹) and isoxazole C=N/C–O vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 194.1) and fragmentation pathways .
Q. What are the key considerations for ensuring purity during synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the target compound from byproducts.
- Recrystallization : Polar solvents like methanol or ethanol yield high-purity crystals .
- Safety : Follow OSHA HCS guidelines for handling toxic intermediates (e.g., wearing nitrile gloves, fume hood use) .
Q. How to handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to avoid moisture absorption and photodegradation. Conduct stability studies via periodic HPLC analysis to monitor decomposition .
Q. What are the common byproducts formed during synthesis, and how are they identified?
- Methodological Answer : Common byproducts include unreacted 5-fluorosalicylaldehyde or dimerized isoxazole derivatives. These are identified using TLC (Rf comparison) and GC-MS for volatile impurities .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data obtained from different diffraction methods?
- Methodological Answer : Discrepancies may arise from twinning or radiation damage. Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen bonding. Cross-validate with synchrotron data (e.g., high-resolution < 0.8 Å) to resolve ambiguities in unit cell parameters .
Q. What strategies are used to analyze tautomeric forms in solution versus solid state?
- Methodological Answer :
- Solid-State : X-ray crystallography reveals trans-phenol-imine tautomers stabilized by intramolecular O–H⋯N hydrogen bonds .
- Solution-State : Variable-temperature NMR (e.g., in DMSO-d₆) tracks tautomeric shifts via proton exchange rates. DFT calculations (B3LYP/6-311+G**) predict dominant tautomers .
Q. How to design experiments to study intramolecular hydrogen bonding using X-ray crystallography?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., acetone/water mixtures). Refine hydrogen atom positions using SHELXL’s AFIX commands. Analyze hydrogen bond geometries (distance: 2.5–3.0 Å; angle: 150–180°) and compare with related structures in the Cambridge Structural Database .
Q. What computational methods complement experimental data in structural analysis?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solvent effects on conformation (e.g., GROMACS with OPLS-AA force field).
- Docking Studies : Predicts binding affinity to biological targets (e.g., AutoDock Vina) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯F contacts) from crystallographic data .
Q. How does the presence of fluorine influence the compound’s reactivity and stability in different environments?
- Methodological Answer : Fluorine’s electronegativity enhances oxidative stability but may increase susceptibility to nucleophilic aromatic substitution. Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Properties
IUPAC Name |
4-fluoro-2-(1,2-oxazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVPJVBXXTBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-62-7 | |
Record name | 4-Fluoro-2-(5-isoxazolyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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